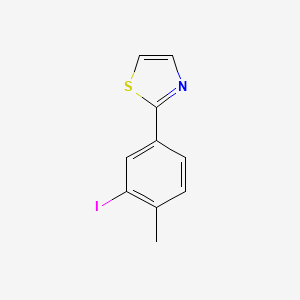

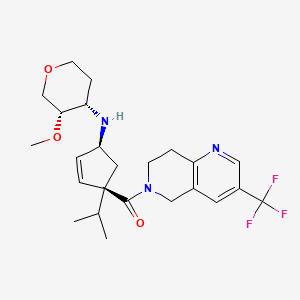

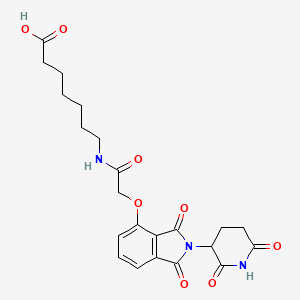

![molecular formula C52H76N18O25S6 B14760575 S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)

S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-Adenosyl-L-methionine disulfate tosylate, also known as 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-adenosine disulfate 4-methylbenzenesulfonate, is a compound that plays a crucial role in various biological processes. It is a derivative of S-Adenosyl-L-methionine, a naturally occurring compound in the body that acts as a methyl donor in numerous biochemical reactions. This compound is known for its involvement in methylation processes, which are essential for DNA and RNA synthesis, protein function, and lipid metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-Adenosyl-L-methionine disulfate tosylate typically involves the reaction of L-methionine with adenosine triphosphate (ATP) in the presence of the enzyme S-adenosylmethionine synthetase. This reaction forms S-Adenosyl-L-methionine, which is then converted to its disulfate tosylate form through further chemical reactions .

Industrial Production Methods

Industrial production of S-Adenosyl-L-methionine disulfate tosylate involves large-scale fermentation processes using genetically modified microorganisms that overproduce the enzyme S-adenosylmethionine synthetase. The compound is then extracted and purified using various chromatographic techniques to obtain the desired purity and form .

Análisis De Reacciones Químicas

Types of Reactions

S-Adenosyl-L-methionine disulfate tosylate undergoes several types of chemical reactions, including:

Methylation: It acts as a methyl donor in methylation reactions, transferring a methyl group to various substrates.

Oxidation: It can be oxidized to form S-adenosyl-L-homocysteine.

Substitution: It can participate in substitution reactions where the sulfonium group is replaced by other functional groups.

Common Reagents and Conditions

Methylation: Common reagents include methyltransferases and substrates such as DNA, RNA, and proteins.

Oxidation: Oxidizing agents like hydrogen peroxide can be used.

Substitution: Various nucleophiles can be used to replace the sulfonium group.

Major Products

Methylation: Methylated DNA, RNA, or proteins.

Oxidation: S-adenosyl-L-homocysteine.

Substitution: Compounds with substituted functional groups.

Aplicaciones Científicas De Investigación

S-Adenosyl-L-methionine disulfate tosylate has a wide range of scientific research applications:

Chemistry: Used as a methyl donor in synthetic organic chemistry.

Biology: Studied for its role in epigenetic regulation and gene expression.

Medicine: Investigated for its potential therapeutic effects in treating depression, liver disorders, and osteoarthritis.

Industry: Used in the production of dietary supplements and pharmaceuticals.

Mecanismo De Acción

S-Adenosyl-L-methionine disulfate tosylate exerts its effects primarily through its role as a methyl donor. It transfers methyl groups to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and lipid metabolism. The compound also plays a role in the synthesis of neurotransmitters and hormones, contributing to its effects on mood and emotional well-being .

Comparación Con Compuestos Similares

Similar Compounds

- S-Adenosyl-L-methionine chloride dihydrochloride

- S-Adenosyl-L-methionine tosylate

- S-Adenosyl-L-methionine

Uniqueness

S-Adenosyl-L-methionine disulfate tosylate is unique due to its disulfate tosylate form, which enhances its stability and solubility compared to other forms of S-Adenosyl-L-methionine. This makes it particularly useful in various industrial and research applications .

Propiedades

Fórmula molecular |

C52H76N18O25S6 |

|---|---|

Peso molecular |

1545.7 g/mol |

Nombre IUPAC |

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate |

InChI |

InChI=1S/3C15H22N6O5S.C7H8O3S.H2O7S2/c3*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)7-9(4,5)6/h3*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);(H,1,2,3)(H,4,5,6)/t3*7-,8+,10+,11+,14+,27?;;/m000../s1 |

Clave InChI |

VEYLGILZFLODMN-WXLUKGNWSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-] |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

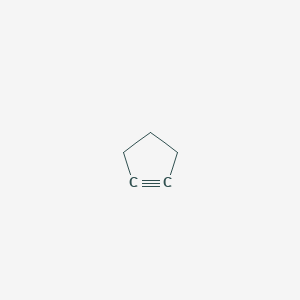

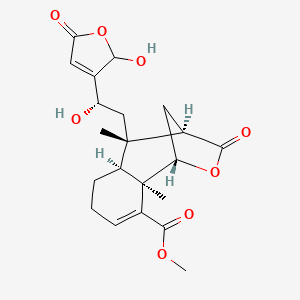

![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)

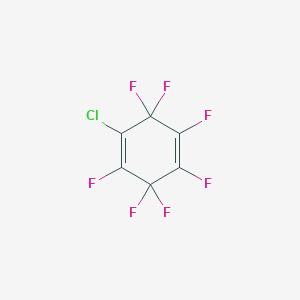

![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)

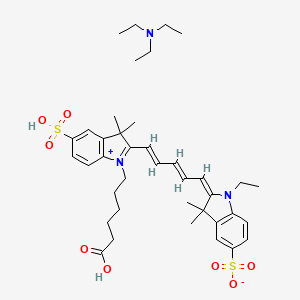

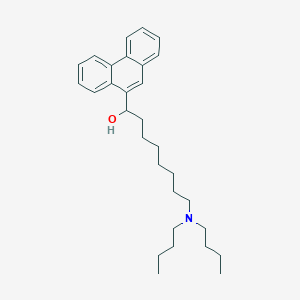

![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)